molecular formula C16H20N2O4 B3019167 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1421515-30-1

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B3019167
M. Wt: 304.346
InChI Key: XICDKRNFKQVDSP-UHFFFAOYSA-N
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Description

The compound N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, which is a class of compounds known for their potential pharmacological properties. Indole derivatives have been extensively studied due to their relevance in medicinal chemistry, particularly for their role in inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, such as the compound , involves various modifications to the indole nucleus and the carboxamide moiety to enhance their biological activity. For instance, a series of indole-2-carboxamide and cycloalkeno[1,2-b]indole derivatives were synthesized and evaluated for their ability to inhibit human LDL copper-induced peroxidation . Additionally, the synthesis of related indolizidine scaffolds has been achieved through a Cp*Co(III)-catalyzed C-H functionalization cascade of N-methoxyamides with alkynedione, demonstrating broad functional group tolerance and excellent yield . This method could potentially be adapted for the synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide.

Molecular Structure Analysis

The molecular structure of indole-2-carboxamide derivatives is crucial for their biological activity. The presence of substituents on the indole nucleus and modifications to the carboxamide group can significantly influence the compound's ability to interact with biological targets. For example, the best compounds in the study mentioned earlier showed significantly higher activity compared to probucol, a known antiatherosclerotic agent . The specific molecular features that contribute to this enhanced activity would be of interest in the analysis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions that are essential for their functionalization and biological activity. The C-H functionalization cascade mentioned in the synthesis of indolizidines is an example of the type of reactions that indole derivatives can participate in . Additionally, the Morita-Baylis-Hillman reaction has been used to prepare related compounds, such as 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are influenced by the molecular structure and substituents present on the compound. The studies on indole derivatives have not explicitly detailed these properties, but they are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .

properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-22-12-3-2-9-5-14(18-13(9)7-12)16(21)17-11-4-10(8-19)15(20)6-11/h2-3,5,7,10-11,15,18-20H,4,6,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICDKRNFKQVDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-6-methoxy-1H-indole-2-carboxamide

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